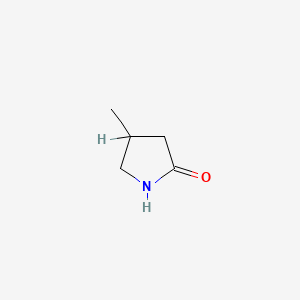
4-Methylpyrrolidin-2-one
Vue d'ensemble
Description
4-Methylpyrrolidin-2-one, also known as N-Methyl-2-pyrrolidone, is a colorless liquid that is miscible with water and most common organic solvents . It is used as a stripping agent, oven cleaner, and paint stripper . It also finds use in the chemical functionalization of graphene sheets and has various pharmaceutical and industrial applications due to its broad solvency and low volatility .
Synthesis Analysis
The synthesis of 4-Methylpyrrolidin-2-one involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used include the reaction conditions and the use of proline derivatives .Molecular Structure Analysis
The molecular formula of 4-Methylpyrrolidin-2-one is C5H9NO . It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
4-Methylpyrrolidin-2-one can undergo various chemical reactions. Reactive chemicals like 4-Methylpyrrolidin-2-one can release large and potentially dangerous amounts of energy under certain conditions . The reaction rate and ability to control it are critical factors that mark certain chemicals as warranting special precautions .Physical And Chemical Properties Analysis
4-Methylpyrrolidin-2-one is a colorless liquid that is miscible with water and most common organic solvents . It has a low volatility and broad solvency, which makes it useful for various pharmaceutical and industrial applications .Applications De Recherche Scientifique
Solvent for Surface Treatment
4-Methylpyrrolidin-2-one is used as a solvent in the surface treatment of textiles, resins, and metal-coated plastics. Its solvency properties make it ideal for applications where a strong, yet safe, solvent is required .
Paint Stripping
Due to its solvency power, it is also employed as a paint stripper, effectively removing paint from various surfaces without damaging the underlying material .
Pharmaceutical Applications
It serves a role in pharmaceuticals, particularly in the chemical functionalization of graphene sheets by solvothermal reduction of graphene oxide, which is crucial for drug delivery systems .
Industrial Applications
Its broad solvency and low volatility make it suitable for various industrial applications, including the development of battery materials .
Organic Synthesis
4-Methylpyrrolidin-2-one is utilized in organic synthesis, such as the preparation of benzothiazoles and Ullmann coupling reactions to form ethers .
Biological Research
This compound has shown potential in biological research, exhibiting antitumor activity against lung and CNS cancers due to its growth inhibition properties .
Polymer Dissolution
Its good solvency properties have led to its use in dissolving a wide range of polymers, which is essential in polymer research and recycling processes .
Agrochemical Research
The compound’s nitrogen-containing heterocyclic structure makes it significant in agrochemical research due to its diverse biological activities .
Safety and Hazards
Propriétés
IUPAC Name |
4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRGYRYEQYTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336459 | |
| Record name | 4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrrolidin-2-one | |
CAS RN |
2996-58-9 | |
| Record name | 4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414)?
A1: (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414) acts as a glycine antagonist. [] While the specific details of its interaction with glycine receptors aren't elaborated upon in the provided abstract, glycine antagonists typically work by binding to and blocking the activation of glycine receptors. This can lead to a range of downstream effects depending on the specific subtype of glycine receptor targeted and the location of these receptors in the nervous system.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)


![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)


![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)
![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)
![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)
